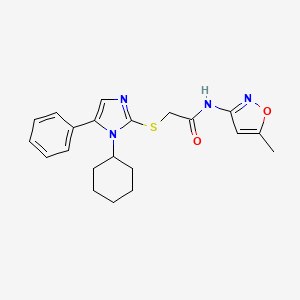
N-cyclopentyl-4-((4-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-((4-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C30H30N4O3S and its molecular weight is 526.66. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-4-((4-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-4-((4-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Advanced Glycation End Products Inhibition
One notable application of related quinazoline derivatives is in the inhibition of advanced glycation end products (AGEs), specifically pentosidine, which has implications in diseases such as diabetes and aging-related disorders. The synthesis and evaluation of polycyclic N-heterocyclic compounds, including quinazoline derivatives, have shown significant in vitro inhibitory activity against pentosidine formation, suggesting potential therapeutic applications in managing AGE-related diseases (Okuda, Muroyama, & Hirota, 2011).
Antimicrobial Activities
Research into quinazolinone derivatives has also highlighted their potential in antimicrobial activities. Novel 6,8-dibromo-4(3H)quinazolinone derivatives have been synthesized and shown to exhibit potent in vitro anti-bacterial and anti-fungal activities. These findings indicate the utility of such compounds in developing new antimicrobial agents, which could be crucial in combating drug-resistant infections (Mohamed et al., 2010).
Antitumor Agents
The design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, underscore the role of quinazoline derivatives in cancer research. These analogues have shown high growth-inhibitory activity and unique biochemical characteristics such as delayed, non-phase specific cell-cycle arrest. This research supports the development of new cancer therapies, especially in overcoming challenges related to solubility and cytotoxicity of antitumor agents (Bavetsias et al., 2002).
Antiparkinsonian Agents
Quinazolinone derivatives have been investigated for their potential as antiparkinsonian agents. The synthesis of new azetidinonyl/thiazolidinonyl quinazolinone derivatives has demonstrated promising results in antiparkinsonian activity screening. These findings open up new avenues for the treatment of Parkinson's disease, highlighting the versatility of quinazolinone compounds in neurological research (Kumar, Kaur, & Kumar, 2012).
Propiedades
IUPAC Name |
N-cyclopentyl-4-[[2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O3S/c1-20-8-2-6-12-25(20)32-27(35)19-38-30-33-26-13-7-5-11-24(26)29(37)34(30)18-21-14-16-22(17-15-21)28(36)31-23-9-3-4-10-23/h2,5-8,11-17,23H,3-4,9-10,18-19H2,1H3,(H,31,36)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGRIRNHCSZSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-((4-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2934960.png)
![7-(2-Chlorophenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2934961.png)
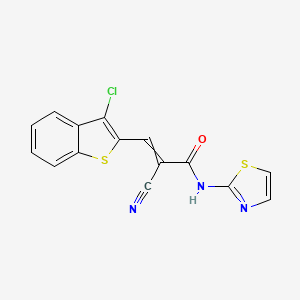
![2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2934963.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2934966.png)
![N-[2-(diethylamino)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934967.png)
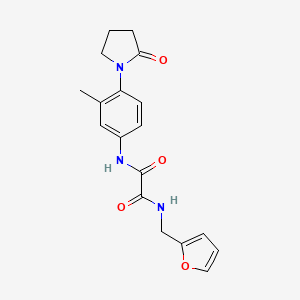
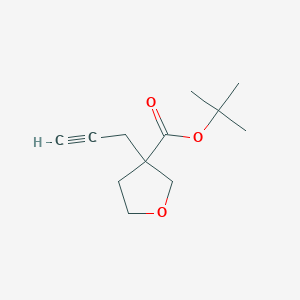
![2-[[1-(3-Methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2934971.png)
![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2934972.png)
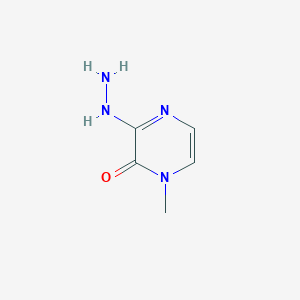
![1-(3-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2934977.png)

